Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

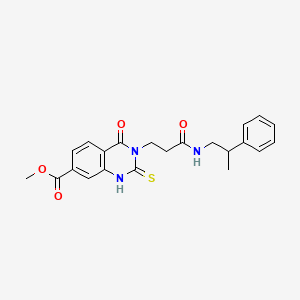

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a tetrahydroquinazoline derivative featuring:

- A quinazoline core substituted with a 4-oxo group and a 2-thioxo moiety.

- A methyl carboxylate at position 7, enhancing solubility and reactivity.

Properties

Molecular Formula |

C22H23N3O4S |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

methyl 4-oxo-3-[3-oxo-3-(2-phenylpropylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C22H23N3O4S/c1-14(15-6-4-3-5-7-15)13-23-19(26)10-11-25-20(27)17-9-8-16(21(28)29-2)12-18(17)24-22(25)30/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,30) |

InChI Key |

VSFFEIZZCNTFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

Anticancer Activity

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting matrix metalloproteinases (MMPs), particularly MMP-13, which plays a crucial role in cancer metastasis and tissue remodeling. In vitro studies indicate that this compound can effectively reduce cell proliferation in various cancer cell lines.

Anti-inflammatory Properties

Compounds with similar structural features have also demonstrated anti-inflammatory effects. Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Interaction Studies

The interaction of this compound with biological macromolecules is of particular interest. Initial studies indicate that it may bind effectively to specific protein targets due to its unique structural characteristics. This binding could inhibit protein activity and affect cellular signaling pathways critical for disease progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Results showed a marked decrease in joint swelling and inflammatory markers upon treatment with varying doses of the compound.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

*Estimated based on structural similarity to analogs.

Key Observations:

- Solubility : Piperazine-containing analogs exhibit higher solubility due to basic nitrogen atoms, whereas the target compound’s methyl carboxylate may offer moderate aqueous solubility .

- Bioactivity : Thiophene-containing analogs (e.g., Compound A) show confirmed antimicrobial activity, while piperazine derivatives are hypothesized to target neurological receptors .

Crystallographic and Spectroscopic Data

- Crystallography : Thiazolo-pyrimidine analogs exhibit unit cell parameters (a = 7.5–18.2 Å, β ≈ 94°), suggesting similar packing efficiencies for the target compound . Tools like SHELXL and ORTEP-3 are critical for structural refinement and visualization .

- Spectroscopy :

- IR : Expected peaks for C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹).

- NMR : Distinct signals for methyl carboxylate (~3.8 ppm, singlet) and aromatic protons (~6.5–8.0 ppm) .

Pharmacological Potential

- Anticancer Activity : Compound A inhibits cancer cell lines (IC₅₀ = 12–18 μM), while piperazine analogs show moderate activity (IC₅₀ = 25–40 μM) . The target compound’s phenylpropyl group may enhance cytotoxicity via hydrophobic interactions.

- Antimicrobial Activity : Thiophene derivatives exhibit broad-spectrum activity (MIC = 2–8 μg/mL against S. aureus), whereas piperazine analogs are less potent (MIC = 16–32 μg/mL) .

Biological Activity

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines, characterized by a thioxo group and various substituents that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 358.44 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroquinazolines exhibit promising antimicrobial properties. The biological activity of the compound has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

-

Antibacterial Activity :

- A study reported that compounds similar to methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline showed significant antibacterial effects exceeding those of standard antibiotics like ampicillin and streptomycin by 10–50 fold against various strains such as Staphylococcus aureus and Escherichia coli .

- The most active derivative demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial properties .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the molecular structure significantly influences the biological activity of the compound. For instance:

- The thioxo moiety is essential for enhancing antimicrobial efficacy.

- Substituents such as the phenylpropyl amino group contribute to increased potency against bacterial strains .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.